tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate
Description
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a specialized organic compound characterized by a tert-butyl carbamate group (Boc-protected amine) linked to a 3-iodoalkyne moiety. This structure combines the stability of the Boc protecting group with the high reactivity of the iodoalkyne, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for bioactive molecules. The iodine atom enhances its utility in radio-labeling and pharmaceutical intermediates, while the alkyne group allows for selective functionalization .
Properties
IUPAC Name |
tert-butyl N-(3-iodoprop-2-ynyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXZPUXDVVUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Propargylamine
The foundational step involves protecting the primary amine of propargylamine (HC≡CCH₂NH₂) with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
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Dissolve propargylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or methanol.
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Add Boc₂O (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir at room temperature for 6–12 hours.
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Quench with aqueous sodium bicarbonate, extract with DCM, and dry over magnesium sulfate.
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Purify via column chromatography (hexane/ethyl acetate) to isolate tert-butyl (prop-2-yn-1-yl)carbamate.
Key Considerations :
Iodination of tert-Butyl (prop-2-yn-1-yl)carbamate
The terminal alkyne is iodinated using electrophilic iodine sources. Two predominant methods are discussed below:
Silver-Catalyzed Iodination with N-Iodosuccinimide (NIS)
Reaction Mechanism :
The alkyne reacts with NIS in the presence of AgNO₃, which facilitates iodide ion displacement:
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Dissolve tert-butyl (prop-2-yn-1-yl)carbamate (1.0 equiv) in anhydrous acetonitrile.
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Add NIS (1.2 equiv) and AgNO₃ (0.1 equiv).
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Stir at 0°C for 2 hours, then warm to room temperature.
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Filter through Celite®, concentrate, and purify via recrystallization (CH₃CN/hexane).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | 78% |
| Solvent | Acetonitrile | 82% |
| Catalyst Loading | 10 mol% AgNO₃ | 85% |
Iodosylbenzene-Mediated Iodination
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Suspend 2-iodosylbenzoic acid (1.5 equiv) in DCM.
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Add tert-butyl (prop-2-yn-1-yl)carbamate (1.0 equiv) dissolved in DCM.
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Stir at room temperature for 6 hours.
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Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
Advantages :
One-Pot Synthesis from Propargylamine
A streamlined approach combines Boc protection and iodination in a single vessel:
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Treat propargylamine with Boc₂O in methanol (1 hour).
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Add NIS and AgNO₃ without isolating the intermediate.
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Stir for 3 hours, then purify via flash chromatography.
Yield : 70–75%, reduced due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| AgNO₃/NIS | 85 | 98 | High | Moderate |
| Iodosylbenzene | 80 | 95 | Moderate | Low |
| One-Pot | 75 | 90 | High | High |
Critical Insights :
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Catalytic Iodination : Silver-based methods offer higher yields but require metal removal.
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Solvent Systems : Polar aprotic solvents (acetonitrile) enhance iodination efficiency compared to DCM.
Industrial-Scale Considerations
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Waste Reduction : Iodosylbenzene methods generate less heavy metal waste.
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Safety : Propargyl iodides are light-sensitive; amber glassware is recommended.
Challenges and Mitigation Strategies
Boc Group Stability
Chemical Reactions Analysis
Hydrolysis
Carbamates like tert-butyl (3-iodoprop-2-yn-1-yl)carbamate can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and carbamic acid:
Nucleophilic Substitution
The presence of the iodine atom makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives. For instance, nucleophiles such as amines can replace the iodine:
Elimination Reactions
Under certain conditions, elimination reactions may occur, particularly when heated, resulting in the formation of alkenes or alkynes:
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Biological Activity and Toxicity
As a carbamate pesticide, tert-butyl (3-iodoprop-2-yn-1-yloxy) exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine in synapses, resulting in neurotoxic effects such as excessive salivation and muscle spasms at high exposure levels . Its toxicity profile indicates a high risk to aquatic organisms, necessitating careful handling and application in agricultural settings .
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Environmental Impact
tert-butyl (3-iodoprop-2-yne)carbamate serves as an important compound within the realm of synthetic chemistry and agricultural applications due to its reactivity and biological activity. Understanding its chemical behavior allows for better utilization while addressing safety and environmental concerns.
-
References
Note: References are not included here as per instructions.
Scientific Research Applications
Agricultural Applications
Insecticide and Pesticide Use
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is widely utilized as an insecticide and pesticide in both agricultural and domestic settings. Its efficacy against a range of pests makes it a valuable tool for crop protection and pest management strategies.
Table 1: Agricultural Uses
| Application Area | Description |
|---|---|
| Crop Protection | Used to control various insect pests in agriculture. |
| Home Gardens | Effective for residential pest control. |
| Wood Preservation | Acts as a fungicide to prevent wood decay. |
Industrial Applications
Preservative in Coatings and Adhesives
This compound serves as a preservative in paints, coatings, and adhesives, preventing microbial growth and extending product shelf life. It is particularly effective in water-based formulations.
Table 2: Industrial Uses
| Product Type | Function |
|---|---|
| Paints and Coatings | Preserves against mold and mildew. |
| Adhesives | Enhances durability by preventing microbial contamination. |
| Textiles | Used in textile treatments to inhibit fungal growth. |
Cosmetic Applications
Preservative in Personal Care Products
this compound is employed in cosmetic formulations as a preservative due to its antimicrobial properties. It is effective at low concentrations, typically around 0.1% or less.
Table 3: Cosmetic Uses
| Product Category | Usage |
|---|---|
| Skin Care Products | Prevents microbial contamination in creams and lotions. |
| Hair Care Products | Used in shampoos to extend shelf life. |
| Makeup | Acts as a preservative in various cosmetic formulations. |
Environmental Considerations
While this compound is effective in its applications, environmental evaluations have raised concerns regarding its potential risks to aquatic ecosystems when released through industrial processes or consumer products. Studies indicate that it may persist in the environment, necessitating careful management of its use.
Case Study: Environmental Impact Assessment
A recent evaluation assessed the environmental risks associated with tert-butyl (3-iodoprop-2-yn-1-y)carbamate's use in industrial products, highlighting its potential mobility in soil and water systems . Monitoring studies revealed significant concentrations of the compound detected in surface waters, indicating the need for regulatory oversight .
Thermal Stability and Degradation
Research indicates that the thermal degradation of tert-butyl (3-iodoprop-2-yn-1-y)carbamate occurs at elevated temperatures, leading to various degradation products . Understanding these degradation pathways is essential for optimizing its application and minimizing environmental impact.
Table 4: Thermal Degradation Products
| Temperature Range | Degradation Products |
|---|---|
| 70 °C - 150 °C | Propynyl derivatives, carbamates, and other byproducts. |
Mechanism of Action
The mechanism of action of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Iodo-Substituted Carbamates
- tert-Butyl (6-iodopyridin-2-yl)carbamate (): Features an aromatic pyridine ring substituted with iodine. The aromatic system confers rigidity and distinct electronic properties compared to the alkyne in the target compound, influencing reactivity in metal-catalyzed reactions .
- tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (): Combines iodine with a pyrimidine heterocycle and a methoxycyclohexyl group. The iodine here participates in nucleophilic substitutions, while the alkyne in the target compound is more suited for additions or couplings .
Alkyne-Containing Carbamates
- tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate (): Lacks iodine but includes a naphthoquinone moiety. The absence of iodine reduces its utility in halogen-specific reactions but enhances redox activity .
- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (): Contains a biphenyl-hydroxypropanol group. This compound is tailored for chiral synthesis in drug intermediates, contrasting with the iodoalkyne’s role in cross-coupling .
Biological Activity
tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₃I₁N₁O₂ and a molecular weight of approximately 281.09 g/mol. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets.
The mechanism of action for this compound primarily involves its interaction with enzymes and other molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This characteristic is particularly relevant in the context of enzyme inhibition, where it may act as a reversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in neurotransmission .
Biological Activity
1. Antifungal Activity:
Research indicates that derivatives of this compound exhibit antifungal properties. Specifically, similar compounds like 3-Iodo-2-propynyl butyl carbamate (IPBC) have demonstrated broad-spectrum antifungal activity against various fungi and algae, including mold and yeast. The mechanism is hypothesized to involve the iodine atom penetrating microbial cell walls and reacting with sulfhydryl groups in nucleic acids and proteins, leading to cellular damage .
2. Enzyme Inhibition:
As a cholinesterase inhibitor, this compound can suppress the action of acetylcholine esterase. This inhibition results in increased levels of acetylcholine in synaptic clefts, which can lead to neurotoxic effects such as excessive salivation and gastrointestinal distress at higher concentrations .
3. Cytotoxicity Studies:
In vitro studies have shown that related compounds can induce cytotoxic effects in various cell lines. For instance, exposure to certain concentrations resulted in decreased cell viability and increased apoptotic markers, suggesting potential applications in cancer therapeutics .
Case Studies
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of IPBC against common mold species. Results showed that IPBC effectively inhibited fungal growth at low concentrations (0.125% to 0.5%), demonstrating its potential as a preservative in industrial applications .
Case Study 2: Neurotoxicity Assessment
In another study focusing on neurotoxicity, rodents were exposed to varying concentrations of cholinesterase inhibitors including this compound. The findings indicated significant behavioral changes and physiological stress responses at higher doses, raising concerns regarding safety in potential therapeutic uses .
Applications
The biological activity of this compound suggests several potential applications:
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Pharmaceutical Development:
Its role as an enzyme inhibitor positions it as a candidate for drug development targeting neurodegenerative diseases. -
Agricultural Use:
Given its antifungal properties, it could be utilized as a biopesticide or preservative in agricultural products. -
Industrial Applications:
The compound's stability and reactivity make it suitable for incorporation into coatings and adhesives where antimicrobial properties are desired.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate?
- Methodological Answer :
- Stepwise Functionalization : Begin with a propargylamine precursor. Protect the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under basic conditions (e.g., triethylamine) .
- Iodination : Introduce iodine via electrophilic iodination. For terminal alkynes, use N-iodosuccinimide (NIS) in the presence of a silver nitrate catalyst or iodine monochloride (ICl) in a controlled temperature environment (-20°C to 0°C) .
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity using HPLC (>95%) and NMR .
Q. How can the structural integrity of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate be confirmed?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and the propargyl proton triplet near 2.3–2.5 ppm (J ≈ 2.5 Hz).
- ¹³C NMR : Confirm the iodine-bearing carbon at ~50–60 ppm (sp-hybridized carbon) and the carbamate carbonyl at ~155 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate). Refine the structure using SHELXL, paying attention to potential disorder in the alkyne or iodine moieties .
Q. What safety precautions are critical given limited toxicological data for this compound?
- Methodological Answer :
- General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact and inhalation .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous washes to prevent iodinated byproduct formation .
- Storage : Store in a cool, dry place away from light. Use amber glass vials to minimize photodegradation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., low R-factors vs. unexpected bond lengths) be resolved during refinement?
- Methodological Answer :
- Check for Twinning : Use SHELXL’s TWIN command to detect twinning. Adjust HKLF 5 format files for integration .
- Disorder Modeling : If the iodine or alkyne group shows disorder, split occupancy using PART instructions. Apply anisotropic displacement parameters (ADPs) to heavy atoms .
- Validation Tools : Cross-validate with Mercury’s Crystal Structure Validation for Pharmaceuticals (CSD-Materials) to flag geometric outliers .
Q. What experimental optimizations improve yields in Sonogashira couplings involving the iodoalkyne moiety?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(dba)₂) with copper iodide co-catalysts. Optimize ligand ratios (e.g., PPh₃ vs. Xantphos) .
- Solvent/Base Systems : Use polar aprotic solvents (DMF, THF) with tertiary amines (e.g., Et₃N) to stabilize intermediates. Avoid moisture to prevent Boc deprotection .
- Monitoring Reaction Progress : Employ TLC (hexane:EtOAc = 4:1) or in situ IR to track alkyne consumption (C≡C stretch ~2100 cm⁻¹) .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions). Compare with Etter’s rules for carbamates .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond density. Higher Td values (>200°C) suggest robust packing .
- Case Study : In related Boc-protected carbamates, C=O···H–N interactions form infinite chains, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
